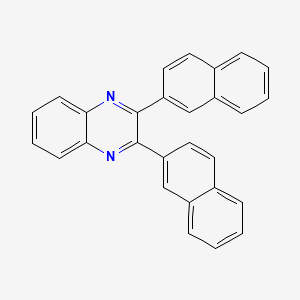

2,3-Di(naphthalen-2-yl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H18N2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2,3-dinaphthalen-2-ylquinoxaline |

InChI |

InChI=1S/C28H18N2/c1-3-9-21-17-23(15-13-19(21)7-1)27-28(30-26-12-6-5-11-25(26)29-27)24-16-14-20-8-2-4-10-22(20)18-24/h1-18H |

InChI Key |

DCERQJVUDSJYLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3C5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Di Naphthalen 2 Yl Quinoxaline and Its Analogues

Direct Condensation Approaches for Quinoxaline (B1680401) Core Formation

The classical and most direct method for assembling the quinoxaline scaffold is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. thieme-connect.com This approach, known as the Hinsberg quinoxaline synthesis, offers a straightforward route to a wide array of quinoxaline derivatives.

Cyclo-condensation Reactions involving 1,2-Diaminonaphthalene and Naphthalene-2,3-diones

The synthesis of specific benzo[g]quinoxaline-5,10-diones often begins with 2,3-dichloro-1,4-naphthoquinone, which is converted to 2,3-diamino-1,4-naphthoquinone. mdpi.com This diamine can then undergo a cyclocondensation reaction with various α-dicarbonyl compounds to yield the desired quinoxaline derivatives. mdpi.com It is a well-established principle that 1,2-diamines react with 1,2-diketones in protic organic solvents to form compounds containing a pyrazine (B50134) ring, which is central to the structure of quinoxalines. jlu.edu.cn However, the reaction can sometimes yield unexpected products. For instance, the condensation of 1,4-bis-[(triisopropylsilyl)ethynyl]naphthalene-2,3-diamine with 3,5-di-tert-butyl-1,2-benzoquinone produced not only the expected diazatetracene derivative but also a naphthoazepin derivative containing an imidazole (B134444) ring. jlu.edu.cn

The reaction conditions, such as the solvent and catalyst, can significantly influence the outcome of the condensation. For example, the reaction of 1,8-diaminonaphthalene (B57835) with certain dicarbonyl compounds can lead to the formation of naphtho[1,8-ef] e-journals.inbenthamdirect.comdiazepine derivatives. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inbenthamdirect.com This technology has been successfully applied to the synthesis of quinoxaline derivatives. mdpi.comudayton.edu

In a typical microwave-assisted synthesis of quinoxalines, a 1,2-diamine is condensed with a 1,2-dicarbonyl compound. e-journals.in This method is considered environmentally benign, especially when performed in a solvent-free medium, and offers excellent yields, often in the range of 80-90%, with reaction times as short as 3.5 minutes. e-journals.in The use of microwave irradiation can be particularly advantageous for reactions that are sluggish or require harsh conditions under conventional heating. beilstein-journals.org For instance, a copper-catalyzed intramolecular N-arylation to produce 5,6-dihydroindolo[1,2-a]quinoxaline derivatives was achieved in good to excellent yields (83–97%) within 45–60 minutes under microwave irradiation. beilstein-journals.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| 1,2-Diamine, 1,2-Dicarbonyl | Microwave, Solvent-free | Quinoxaline derivative | 80-90 | e-journals.in |

| Aryl substituted (1H-indol-2-yl)methanamines | CuI, L-proline, DMSO, Microwave | 5,6-dihydroindolo[1,2-a]quinoxaline | 83-97 | beilstein-journals.org |

| 6-substituted o-phenylenediamine (B120857), α-dicarbonyl compound | Microwave, Solvent-free | 6-substituted quinoxaline | Good | mdpi.com |

Advanced Cross-Coupling Reactions for Naphthalenyl Moiety Integration

Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for introducing complex substituents, such as the naphthalenyl group, onto a pre-formed quinoxaline scaffold.

Palladium-Catalyzed Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has been employed in the synthesis of various nitrogen-containing heterocyclic compounds, including quinoxaline derivatives. nih.govderpharmachemica.com For example, new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized via a Buchwald–Hartwig cross-coupling reaction. nih.gov This methodology has also been used to create donor-acceptor-donor (D-A-D) based quinoxaline diarylamine derivatives. rsc.org A synthetic approach involving a sequence of Buchwald–Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation has been used to construct novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. mdpi.com

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an aryl or vinyl halide or triflate. rsc.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds and has been applied to the preparation of naphthalenyl-substituted quinoxalines. mdpi.com

The site-selectivity of Suzuki-Miyaura coupling on polyhalogenated quinoxalines can be controlled by electronic parameters. researchgate.net For instance, 2,6-dichloroquinoxaline (B50164) can undergo selective coupling at the C2 position. rsc.orgresearchgate.net Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have also been developed for the reaction of naphthyl alcohols with arylboronic acids. nih.gov This method has been used to synthesize a series of donor-acceptor compounds based on indolo[2,3-b]naphtho[2,3-f]quinoxaline by reacting a bromo-substituted derivative with aryl boronic acids. scilit.com

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-6-chloroquinoxaline | researchgate.net |

| 12-bromo-9-heptyl-5H-indolo[2,3-b]naphtho[2,3-f]quinoxaline-5,15(9H)-dione | Aryl boronic acid | Not specified | 12-Aryl-9-heptyl-5H-indolo[2,3-b]naphtho[2,3-f]quinoxaline-5,15(9H)-dione | scilit.com |

| Naphthyl methyl ethers | Boronic esters | Ni(PCy₃)₂ | Naphthyl-aryl compounds | mdpi.com |

Heck Reaction-Based Syntheses for Alkenyl-Substituted Quinoxalines

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been utilized to prepare alkenyl-substituted quinoxalines. nih.govpearson.com These alkenyl quinoxalines can serve as precursors to other functionalized derivatives.

For example, 6-bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline was synthesized with a 91% yield from the reaction of 6-bromo-2,3-dimethylquinoxaline (B100547) and (E)-2-(2-bromovinyl)naphthalene in the presence of a palladium catalyst. nih.gov The Heck reaction offers good stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org

Synthesis of Precursors and Intermediates for 2,3-Di(naphthalen-2-yl)quinoxaline Derivatives

The construction of the this compound core and its derivatives is fundamentally dependent on the synthesis of two key types of precursors: 1,2-diaminoarenes and α-diketones. The selection of these starting materials dictates the final substitution pattern of the quinoxaline product.

A common and direct method for synthesizing quinoxalines involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.orgorientjchem.org For the specific synthesis of naphthalene-based quinoxalines, 2,3-diaminonaphthalene (B165487) is a frequently used precursor. orientjchem.org This can be reacted with various diketones, such as benzil (B1666583), 4,4'-dimethyl benzil, and 4,4'-difluoro benzil, to yield the corresponding quinoxaline derivatives. orientjchem.org

Another key class of precursors is substituted o-phenylenediamines, which allow for the introduction of functional groups onto the benzene (B151609) ring of the quinoxaline system. Examples include 4-bromo-1,2-phenylenediamine and 4-nitro-1,2-phenylenediamine, which are used to create bromo- and nitro-substituted quinoxalines, respectively. nih.govrsc.org Similarly, 3,4-diaminobenzoic acid serves as a precursor for synthesizing quinoxaline-6-carboxylic acid derivatives. thieme-connect.com

For the synthesis of asymmetrically substituted quinoxalines, precursors like 3-phenylquinoxaline-2(1H)-thione can be utilized. nih.gov This compound exists in a tautomeric equilibrium between its thiol and thione forms and can undergo chemoselective alkylation at the sulfur atom, making it a versatile intermediate. nih.gov For instance, it can be reacted with ethyl chloroacetate (B1199739) to produce ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, which serves as a building block for further modifications. nih.gov

In some synthetic strategies, the quinoxaline core is built from precursors that undergo rearrangement or cyclization. One such method involves the reaction of 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile with 1,2-phenylenediamine, which yields 2-(3-(naphthalen-2-yl)quinoxalin-2-yl)aniline through a process involving the extrusion of a phenylacetonitrile (B145931) molecule. mdpi.com

Synthetic Routes to Substituted this compound Derivatives

The principal synthetic route to substituted 2,3-diarylquinoxalines is the condensation reaction between a substituted o-phenylenediamine and a 1,2-diaryl-ethanedione (benzil) derivative. This method is highly modular, allowing for the synthesis of a wide array of derivatives by varying the substituents on both precursor molecules.

A straightforward approach involves the condensation of a substituted o-phenylenediamine with the appropriate diketone in a suitable solvent, often under reflux conditions. For example, various 2,3-dialkenyl-substituted quinoxalines can be synthesized by refluxing a substituted 1,2-phenylenediamine with the corresponding cinnamils in acetic acid. nih.gov This method has been used to produce compounds like 6-bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline and 6-nitro-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline in high yields. nih.govrsc.org

The synthesis of naphthalene-based quinoxaline derivatives has been achieved through a one-pot direct coupling reaction. orientjchem.org This involves reacting 2,3-diaminonaphthalene with different diketones like benzil, 4,4'-dimethyl benzil, and 4,4'-difluoro benzil. orientjchem.org The reaction can be carried out using surfactants like cetyltrimethylammonium bromide (CTAB) or polymer-supported sulphanilic acid, with CTAB generally providing superior results in terms of yield and reaction time. orientjchem.org

Hydrothermal synthesis offers another route for creating substituted quinoxalines. 2,3-diarylquinoxaline-6-carboxylic acids can be synthesized by reacting 3,4-diaminobenzoic acid with various benzil analogues in water at elevated temperatures. thieme-connect.com For instance, reacting 3,4-diaminobenzoic acid with 4,4′-dimethoxybenzil at 150°C in the presence of acetic acid yields the corresponding quinoxaline-6-carboxylic acid with minimal decarboxylation. thieme-connect.com This method has also been applied to benzils substituted with halogens, though higher temperatures may be required to overcome solubility issues. thieme-connect.com

Microwave-assisted synthesis provides a rapid and high-yielding method for producing certain quinoxaline derivatives. mdpi.com The reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines under microwave irradiation leads to the formation of 2-(quinoxalin-2-yl)anilines. mdpi.com This transformation has been successfully applied to synthesize 2-(7-methyl-3-(naphthalen-2-yl)quinoxalin-2-yl)aniline and its 6-methyl isomer from 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile and 4-methyl-1,2-phenylenediamine. mdpi.com

The versatility of 2,3-dichloroquinoxaline (B139996) (DCQX) as a building block allows for the synthesis of various derivatives through nucleophilic aromatic substitution. arabjchem.orgarabjchem.org DCQX can react with nucleophiles to form new carbon-heteroatom bonds at the C2 and C3 positions. arabjchem.org For example, reacting DCQX with thiophenol or thiosalicylic acid can lead to mono- or di-substituted thioether derivatives. researchgate.netresearchgate.net

The table below summarizes various synthetic routes to substituted quinoxaline derivatives.

| Starting Material 1 | Starting Material 2 | Product | Method | Yield | Reference |

| 4-Bromo-1,2-phenylenediamine | 1,4-Di(naphthalen-2-yl)but-2-ene-1,4-dione | 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | Acetic acid, reflux | 91% | nih.govrsc.org |

| 4-Nitro-1,2-phenylenediamine | 1,4-Di(naphthalen-2-yl)but-2-ene-1,4-dione | 2,3-Bis[(E)-2-(naphthalen-2-yl)vinyl]-6-nitroquinoxaline | Acetic acid, reflux | 70% | nih.gov |

| 2,3-Diaminonaphthalene | 4,4'-Difluoro Benzil | Naphtho[2,3-g]quinoxaline derivative | CTAB, Ethanol/HCl | Good | orientjchem.org |

| 3,4-Diaminobenzoic acid | 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid | Hydrothermal, 150 °C, HOAc | 86% | thieme-connect.com |

| 2-(2-(Naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile | 1,2-Phenylenediamine | 2-(3-(Naphthalen-2-yl)quinoxalin-2-yl)aniline | Microwave, DMSO | 82% | mdpi.com |

| 2-Chloro-3-phenylquinoxaline | N-Cyclohexyldithiocarbamatecyclohexylammonium salt | 3-Phenylquinoxaline-2(1H)-thione | Reflux in CHCl3 | 69% | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Di Naphthalen 2 Yl Quinoxaline

Single Crystal X-ray Diffraction Analysis of 2,3-Di(naphthalen-2-yl)quinoxaline and its Analogues

The molecular structure of quinoxaline (B1680401) derivatives can be significantly influenced by the nature and position of their substituents. In the case of 2,3-disubstituted quinoxalines, the substituents can rotate out of the mean plane of the quinoxaline core. nih.gov For instance, in some 2,3-di-ethyl-naphtho-[2,3-g]quinoxaline-6,11-dione derivatives, the polycyclic core can exhibit a significant twist. nih.gov The planarity of the quinoxaline moiety itself can also vary, with deviations from the mean plane being observed in some structures. nih.govresearchgate.net

The way individual molecules of this compound and its analogues arrange themselves in the solid state is dictated by a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, collectively determine the crystal packing and can influence the material's bulk properties.

π-π Stacking: Aromatic rings, such as the quinoxaline and naphthalene (B1677914) moieties, can interact through π-π stacking. This interaction is common in quinoxaline derivatives and plays a significant role in their crystal packing. nih.govrsc.org The distance between the stacked rings is a key parameter, with typical separations being in the range of 3.3 to 3.7 Å. nih.govnih.govcore.ac.uk The stacking can be face-to-face or offset, where the rings are displaced relative to one another. nih.govrsc.org In some quinoxaline derivatives, these π-π interactions lead to the formation of one-dimensional stacks or layers within the crystal structure. nih.govnih.gov The efficiency of π-π stacking can be influenced by the presence of substituents, with bulky groups potentially hindering close packing. beilstein-journals.org

The interplay of these different intermolecular interactions—π-π stacking, hydrogen bonding, and other weak forces—ultimately determines the final crystal structure of this compound and its analogues. rsc.orgacs.orgmdpi.comrsc.org

Solution-Phase Spectroscopic Analysis

Solution-phase spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized compounds.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region. For a related compound, this compound, the ¹H NMR spectrum in CDCl₃ showed multiplets in the range of δ 7.50–8.32 ppm. sorbonne-universite.fr The signals for the quinoxaline protons typically appear at distinct chemical shifts, for example, between δ 8.15 and 7.76 ppm for some 2,3-disubstituted quinoxalines. rsc.org The integration of the signals provides a ratio of the number of protons in different chemical environments.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum in CDCl₃ displayed signals at δ 126.3, 126.9, 127.1, 127.7, 127.8, 128.7, 129.2, 129.8, 130.1, 133.25, 133.28, 136.6, 141.4, and 153.4 ppm. sorbonne-universite.fr The chemical shifts of the carbon atoms in the quinoxaline and naphthalene rings are characteristic and can be used to confirm the structure of the compound. sorbonne-universite.frchemicalbook.comnih.govchemicalbook.com

Interactive Data Table: NMR Data for this compound and Analogues

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| This compound | CDCl₃ | 7.50–7.57 (m, 6H), 7.72 (d, J = 8.8 Hz, 2H), 7.82–7.86 (m, 6H), 8.30–8.32 (m, 4H) | 126.3, 126.9, 127.1, 127.7, 127.8, 128.7, 129.2, 129.8, 130.1, 133.25, 133.28, 136.6, 141.4, 153.4 | sorbonne-universite.fr |

| 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | CDCl₃ | 8.25 (d, J = 1.5 Hz, 1H), 8.20 (d, J = 15.5 Hz, 2H), 8.07 (s, 2H), 7.93–7.85 (m, 9H), 7.78–7.75 (m, 3H), 7.55–7.51 (br m, 4H) | 149.8, 149.4, 142.2, 140.4, 138.8, 138.5, 133.9, 133.8, 133.6, 132.9, 131.2, 130.2, 129.1, 129.0, 128.6, 128.5, 128.4, 127.8, 126.8, 126.7, 126.6, 123.7, 123.3, 122.4, 122.3 | nih.gov |

| 2,3-Bis(4-chlorophenyl)-6-methylquinoxaline | CDCl₃ | 2.60 (s, 3H), 7.35–7.38 (m, 4H), 7.47 (d, J = 8.4 Hz, 2H), 7.55–7.57 (m, 2H), 7.93 (s, 1H) | Not specified | sorbonne-universite.fr |

High-resolution mass spectrometry is a crucial technique for accurately determining the molecular weight of a compound and confirming its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₃₀H₁₈N₂. The measured mass-to-charge ratio (m/z) should closely match the calculated exact mass. For example, the HRMS (ESI) for a related compound, 2,3-bis(2-chlorophenyl)quinoxaline, was calculated as 351.0456 for [M+H]⁺ and found to be 351.0457. rsc.org This high level of accuracy provides strong evidence for the proposed molecular formula. rsc.orgnih.govrsc.org

Interactive Data Table: HRMS Data for Quinoxaline Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 2,3-bis(2-chlorophenyl)quinoxaline | [M+H]⁺ | 351.0456 | 351.0457 | rsc.org |

| 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | [M+H]⁺ | 513.0966 | Not specified | nih.gov |

| 2,3-Bis[4-(1H-pyrrol-1-yl)phenyl]quinoxaline | [M+H]⁺ | 413.1766 | 413.1768 | sorbonne-universite.fr |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C=C bonds of the quinoxaline and naphthalene rings. In related quinoxaline derivatives, characteristic peaks for C-H stretching of the aromatic rings are also observed. uctm.edu The absence of certain bands, such as those for O-H or N-H stretching, can confirm the absence of these functional groups. The FTIR spectra of various quinoxaline derivatives have been reported, providing a basis for comparison and interpretation of the spectrum of the title compound. sorbonne-universite.fructm.edu

Interactive Data Table: FTIR Data for Quinoxaline Derivatives

| Compound | Characteristic IR Bands (cm⁻¹) | Reference |

| 2,3-Bis[4-(1H-pyrrol-1-yl)phenyl]quinoxaline | 1617, 1561, 1122, 1068 | sorbonne-universite.fr |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | Alkyl groups: 2922-2978 | uctm.edu |

| N-(4-methoxybenzylidene)-N'-(3-naphthalen-2-yl-quinoxalin-2-yl) | C=O stretching: 1698-1733 | uctm.edu |

| 3-methylquinoxalin-2-yl-propen-1-one derivatives | Allylic substituents: 2860-2935 | uctm.edu |

Electronic Structure and Photophysical Investigations of 2,3 Di Naphthalen 2 Yl Quinoxaline

Quantum Chemical Computations for Electronic Properties

Quantum chemical computations have proven to be invaluable tools for elucidating the electronic characteristics of 2,3-Di(naphthalen-2-yl)quinoxaline. These theoretical methods provide a microscopic view of the molecule's electronic landscape.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals (HOMO, LUMO)

Density Functional Theory (DFT) calculations are instrumental in determining the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For quinoxaline (B1680401) derivatives, DFT studies have shown that the introduction of different substituent groups can significantly influence these energy levels. researchgate.net The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting capacity. In donor-acceptor type polymers incorporating quinoxaline units, electrochemical studies have demonstrated that the quinoxaline moieties tend to elevate the HOMO energy level and lower the LUMO energy level of the polymer backbone. researchgate.net This modulation of the frontier orbital energies is a key strategy in designing materials with specific electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Transitions

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and the nature of optical transitions. researchgate.net For similar molecular structures, TD-DFT calculations have been used to obtain absorption spectra, which can then be compared with experimental data. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as the π-π* transitions common in conjugated systems.

Analysis of Electronic Band Gap (Eg)

The electronic band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It represents the energy difference between the HOMO and LUMO levels. For a series of donor-acceptor copolymers based on 3,4-ethylenedioxythiophene (B145204) (EDOT) and quinoxaline, DFT calculations were used to predict their electronic structure and properties. researchgate.net The theoretical band gaps for copolymers P(EDOT-ACEQX), P(EDOT-BZQX), and P(EDOT-PHQX) were calculated to be 1.81 eV, 1.76 eV, and 1.63 eV, respectively. researchgate.net These values were found to be in good agreement with the optical band gaps of 1.80 eV, 1.75 eV, and 1.66 eV determined from the onset of the low-energy absorption peak of the polymers in solution. researchgate.net The band gap of such copolymers is shown to be well-correlated with the acceptor strength of the quinoxaline unit. researchgate.net

Steady-State Photophysical Properties

The interaction of this compound with light is characterized by its steady-state photophysical properties, which are primarily investigated using absorption spectroscopy.

Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions in a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. For polymers containing the this compound unit, broad absorption bands are observed, which is a characteristic feature of such molecules. metu.edu.tr In a study involving a polymer derived from 5,8-bis(2,3-dihydrothieno[3,4-b] researchgate.netresearchgate.netdioxin-5-yl)-2,3-di(naphthalen-2-yl)quinoxaline, the resulting material exhibited a neutral green color, indicating significant absorption in the visible region of the electromagnetic spectrum. rsc.org The absorption spectra of such conjugated polymers typically arise from π-π* transitions within the molecular backbone. dokumen.pub The specific wavelengths of maximum absorption (λmax) are influenced by the molecular structure and the extent of conjugation.

| Property | Method/Technique | Finding |

| Frontier Molecular Orbitals | Density Functional Theory (DFT) | Quinoxaline moieties can raise the HOMO and lower the LUMO energy levels in polymers. researchgate.net |

| Excited States | Time-Dependent Density Functional Theory (TD-DFT) | Used to calculate absorption spectra and understand optical transitions. researchgate.net |

| Electronic Band Gap (Eg) | DFT and Optical Spectroscopy | Theoretical and experimental values show good correlation, influenced by acceptor strength. researchgate.net |

| Absorption Properties | UV-Vis Spectroscopy | Polymers containing this compound units show broad absorption bands. metu.edu.tr |

Emission Spectroscopy (Fluorescence, Phosphorescence) and Emission Maxima

Quinoxaline derivatives are recognized for their strong fluorescence in both solution and solid states. acs.org The emission spectra of these compounds, including this compound, are influenced by the surrounding medium. For instance, in a series of related quinoxaline derivatives, emission maxima were observed to shift to longer wavelengths (a red-shift) as the polarity of the solvent increased. acs.org This indicates that the excited state of these molecules is more dipolar than their ground state. acs.org

In some cases, quinoxaline derivatives can exhibit dual emission, stemming from both a less polar locally excited (LE) state and a highly polar intramolecular charge transfer (ICT) state, particularly in polar solvents. nih.gov The relative populations of these states can be influenced by temperature. nih.gov Furthermore, time-resolved photoluminescence measurements have been used to distinguish between different emission processes such as prompt fluorescence, delayed fluorescence, and room-temperature phosphorescence. acs.org For example, in a study of acenaphtho[1,2-b]quinoxaline (B1266190) regioisomers, the maximum emission peaks were centered around 500–550 nm. acs.org

Solvatochromic Behavior and Solvent Polarity Effects

The photophysical properties of this compound and related compounds exhibit a strong dependence on the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgnih.gov While the absorption spectra of these molecules often show no significant changes with varying solvent polarity, their emission spectra are markedly affected. acs.org A significant red-shift in the emission spectra is typically observed with an increase in solvent polarity, which is a hallmark of positive solvatochromism. acs.orgresearchgate.net

This behavior suggests a more polar excited state compared to the ground state. acs.org The Lippert-Mataga equation is often used to quantitatively evaluate the relationship between the Stokes shift and the solvent polarity parameter, providing an estimation of the change in dipole moment between the ground and excited states. rsc.orgmdpi.com Studies on similar donor-acceptor quinoxaline derivatives have confirmed that the variation in solvent polarity can alter the nonradiative deactivation pathway of the excited state. nih.gov In less polar environments, decay may occur through intramolecular rotation, while in more polar solvents, intersystem crossing becomes more accessible from the intramolecular charge transfer state. nih.gov

Stokes Shift Analysis

The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter in characterizing the photophysical properties of fluorescent molecules like this compound. This value provides insights into the difference in the dipole moments of the molecule in its ground and excited electronic states. rsc.org For a series of donor-acceptor type quinoxaline derivatives, Stokes shifts have been reported to be in the range of 3664–6945 cm⁻¹. researchgate.netresearchgate.net

An increase in the Stokes shift is often observed with increasing solvent polarity. mdpi.com This is attributed to the more effective stabilization of the highly polar excited state in polar solvents. mdpi.com For example, in some push-pull chromophores, large Stokes shifts of up to 5750 cm⁻¹ have been recorded in polar solvents like acetonitrile, indicating a strong charge transfer character of the emissive state. mdpi.com The extension of conjugation length in the molecular structure can also lead to an increased Stokes shift. cardiff.ac.uk

Intramolecular Charge Transfer (ICT) Characteristics

The electronic structure of this compound, with its electron-deficient quinoxaline core and electron-rich naphthalene (B1677914) substituents, facilitates intramolecular charge transfer (ICT) upon photoexcitation. acs.orgd-nb.info This ICT character is a defining feature of many donor-acceptor quinoxaline derivatives and is often evident in their absorption spectra. researchgate.netresearchgate.net The presence of ICT transitions has been observed in the absorption spectra of various quinoxaline-based dyes, typically in the range of 380 to 461 nm. researchgate.netcardiff.ac.uk

The efficiency of the ICT process can be tuned by modifying the electron-donating or electron-accepting moieties within the molecule. cardiff.ac.ukqmul.ac.uk In polar solvents, molecules with strong donor substituents can exhibit emission from a highly polar ICT state. acs.orgnih.gov The stabilization of this ICT state in polar media is a key factor contributing to the observed solvatochromism and large Stokes shifts. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), are often used to analyze the molecular orbital characteristics and confirm the ICT nature of the electronic transitions. researchgate.net

Dynamic Photophysical Properties

The dynamic aspects of the excited states of this compound provide deeper insights into its photophysical behavior.

Time-Resolved Emission Spectroscopy

Time-resolved emission spectroscopy is a powerful technique for probing the lifetimes and decay pathways of excited states. researchgate.net Studies on related quinoxaline systems have utilized time-resolved photoluminescence to differentiate between various emissive processes, including prompt fluorescence, delayed fluorescence (such as thermally activated delayed fluorescence or TADF), and room-temperature phosphorescence (RTP). acs.org For instance, in one study, time-resolved measurements on thin films revealed the presence of triplet-triplet annihilation (TTA) in a Zeonex matrix and TADF in a CBP matrix. acs.org The decay profiles obtained from these measurements offer valuable information about the kinetics of these processes. acs.orgresearchgate.net In another example, a benzodioxinoquinoxaline derivative displayed blue fluorescence with a very short lifetime of 0.64 ns. nih.gov

Singlet and Triplet Excitation Energy Differences (ΔE_ST)

The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST) is a critical parameter that governs the potential for intersystem crossing (ISC) and reverse intersystem crossing (rISC), processes that are fundamental to phenomena like phosphorescence and TADF. nii.ac.jpaps.org For molecules to be efficient TADF emitters, a small ΔE_ST is required to facilitate the thermal upconversion of triplet excitons to the singlet state. aps.org

For some donor-acceptor quinoxaline derivatives, ΔE_ST values have been calculated to be in the range of 0.27–0.68 eV. researchgate.net In certain cases, very small ΔE_ST values, on the order of 0.01–0.23 eV, have been reported, suggesting potential for TADF applications. researchgate.net Theoretical calculations, often using DFT and time-dependent DFT (TD-DFT), are instrumental in estimating these energy gaps. researchgate.net The magnitude of ΔE_ST can be influenced by the molecular geometry and the nature of the donor and acceptor units within the molecule. researchgate.netacs.org

Aggregation-Induced Emission (AIE/AIEE) Phenomena in this compound Systems

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) properties of this compound. However, based on the well-established principles of AIE in related quinoxaline derivatives, a strong potential for such photophysical behavior can be inferred for this compound.

The AIE phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation, is a subject of significant research interest. The prevailing mechanism for AIE is the restriction of intramolecular motion (RIM), which encompasses the restriction of intramolecular rotation (RIR) and vibration (RIV). acs.orgchemistryjournal.netnih.govnih.govchinesechemsoc.org In dilute solutions, molecules can undergo various rotational and vibrational motions, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. In the aggregated state, these motions are physically constrained, blocking the non-radiative decay channels and promoting radiative decay, leading to enhanced fluorescence emission.

In the case of this compound, the two bulky naphthalene substituents at the 2 and 3 positions of the quinoxaline core are expected to act as molecular rotors. The free rotation of these naphthyl groups in solution would likely lead to efficient non-radiative de-excitation, resulting in weak or no fluorescence. Upon aggregation, for instance in a mixture of a good solvent and a poor solvent (e.g., THF/water mixtures), the steric hindrance between neighboring molecules would restrict the rotation of these bulky naphthyl groups. This restriction of intramolecular rotation is a key prerequisite for AIE activity. acs.orgchemistryjournal.net

Furthermore, many quinoxaline derivatives exhibit intramolecular charge transfer (ICT) character, where the electron-deficient quinoxaline core acts as an acceptor and the aryl substituents act as donors. scholaris.cachemicalpapers.comrsc.orgacs.org The naphthalene moieties in this compound can also participate in such ICT processes. The interplay between ICT and the restriction of intramolecular motion often governs the AIE properties, including the emission wavelength and quantum yield. For instance, studies on 2,3-diphenylquinoxaline (B159395) derivatives have shown that they can exhibit AIE or AIEE, with their emission properties being tunable by modifying the substituents on the phenyl rings. rsc.orgnih.govresearchgate.net

For example, a study on Y-shaped trifluoromethyl-substituted quinoxalines demonstrated that these compounds display fluorescence in the solid and aggregated states due to restricted intramolecular rotation. chemicalpapers.com The presence of both electron-donating and electron-withdrawing units in these molecules also led to ICT character, which influenced their quantum yields. chemicalpapers.com Similarly, other research has shown that incorporating bulky aryl groups into quinoxaline-based chromophores can effectively prevent aggregation-caused quenching by sterically hindering intermolecular π-π stacking. researchgate.netacs.orgresearchgate.netmdpi.com

While no experimental data is currently available for this compound, it is reasonable to hypothesize that it would exhibit AIE or AIEE characteristics. The investigation of its photophysical properties in various solvent mixtures would be necessary to confirm this and to quantify its AIE behavior. Such studies would typically involve measuring the fluorescence intensity and quantum yield in a good solvent and then in mixtures with increasing fractions of a poor solvent to induce aggregation. Dynamic light scattering (DLS) could be employed to confirm the formation of nano-aggregates in these solvent systems.

Electrochemical Characterization and Charge Transport Properties

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. nih.gov For quinoxaline (B1680401) derivatives, CV is employed to determine the oxidation and reduction potentials, which are indicative of the energy required to remove or add an electron, respectively. acs.org The experiment involves scanning the potential of a working electrode and measuring the resulting current. pineresearch.com Reversible redox processes, where the analyte can be both oxidized and reduced without degradation, are particularly important for stable device operation. nih.gov

Differential Pulse Voltammetry (DPV) is another potentiodynamic method that offers higher sensitivity and better resolution than CV by applying pulses of increasing amplitude on a linear potential sweep. pineresearch.com This technique is effective in minimizing background charging currents, thus providing clearer peaks for the determination of redox potentials. pineresearch.com DPV has been utilized in the study of various functionalized heterocycles, including quinoxaline-based structures. uni-rostock.de

Determination of Redox Potentials and Energy Levels

The redox potentials obtained from CV and DPV measurements are crucial for calculating the frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energy levels are key parameters that govern the charge injection and transport properties of a material in an organic electronic device. Experimentally, these values are estimated from the onset potentials of the oxidation (Eox) and reduction (Ered) peaks in the voltammograms. mdpi.com

The HOMO level can be calculated relative to a reference standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level (often assumed to be -5.1 eV relative to the vacuum level). acs.org The LUMO level is then often estimated by adding the optical bandgap (Egopt), determined from the onset of the absorption edge in the UV-Vis spectrum, to the HOMO energy value. acs.orgmdpi.com Alternatively, if a reversible reduction peak is observed, the LUMO level can be calculated directly from the onset reduction potential.

The HOMO and LUMO levels for various quinoxaline-based materials have been reported in ranges suitable for electronic applications. For instance, different derivatives have shown HOMO levels between -4.90 eV and -6.84 eV, and LUMO levels from -2.33 eV to -3.84 eV, depending on the specific molecular structure and substituent groups. mdpi.comresearchgate.net

Table 1: Experimentally Determined Electrochemical Properties and Energy Levels of Representative Quinoxaline Derivatives

| Compound Type | Onset Oxidation Potential (Eox vs. Fc/Fc⁺) | Onset Reduction Potential (Ered vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Source |

|---|---|---|---|---|---|

| Quinoxaline-based HTM | Variable | Not always observed | -5.29 to -5.31 | -2.52 to -2.33 | mdpi.com |

| Amine-substituted Quinoxalines | Variable | Variable | -4.96 to -5.35 | -3.33 to -3.46 | researchgate.net |

| Dibenzo[f,h]furazano[3,4-b]quinoxalines | Not observed | -0.75 to -0.80 V | -5.25 to -5.27 | -2.72 to -2.87 | acs.org |

Note: The values presented are for representative quinoxaline derivatives and serve to illustrate the typical energy levels observed for this class of compounds. The exact values for 2,3-Di(naphthalen-2-yl)quinoxaline would require specific experimental measurement.

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure of molecules. d-nb.info DFT calculations can provide estimates of HOMO and LUMO energy levels, which can then be correlated with the experimental data obtained from electrochemical measurements. acs.org

Often, a good agreement is found between the trends predicted by DFT and the experimental results, although absolute values may differ. acs.org For example, DFT calculations have been shown to accurately model the electronic properties of hole transport materials, providing insights into electron cloud distribution and molecular configurations. mdpi.com Discrepancies between calculated and experimental values can sometimes be attributed to factors such as the phase of the measurement (solution vs. solid-state) or the specific functional and basis set used in the calculation. acs.orgeuropa.eu These theoretical models are invaluable for the rational design of new materials with tailored electronic properties. d-nb.info

Table 2: Comparison of Experimental and Theoretical Energy Levels for a Quinoxaline Derivative

| Parameter | Experimental (eV) | Theoretical (DFT) (eV) | Source |

|---|---|---|---|

| HOMO | -5.5 | -5.2 | europa.eu |

| LUMO | -2.4 | -2.3 | europa.eu |

| Optical Band Gap | 3.1 | 3.2 | europa.eu |

Note: This table shows an example for a related system to illustrate the correlation between experimental and theoretical data.

Assessment of Charge Transport Characteristics

The efficiency of charge injection and the ability to transport both electrons and holes (ambipolarity) are defining features of a semiconductor's utility in electronic devices.

Quinoxaline derivatives are recognized for their strong electron-accepting nature, which makes them attractive as electron-transporting materials (ETMs). qmul.ac.ukbeilstein-journals.org Efficient electron injection and transport are facilitated by aligning the LUMO energy level of the material with the work function of the cathode or the conduction band of an adjacent layer. qmul.ac.ukbeilstein-journals.org

The introduction of specific functional groups to the quinoxaline core can fine-tune the LUMO level, thereby enhancing electron injection and transport efficiency. semanticscholar.org For example, the incorporation of electron-withdrawing groups can lower the LUMO energy, potentially reducing the energy barrier for electron injection. semanticscholar.org The inherent structural versatility of quinoxalines allows for the strategic design of molecules with optimized electron-transport properties for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. qmul.ac.ukbeilstein-journals.org

Ambipolar materials are capable of transporting both holes and electrons, a property that is highly desirable for applications in devices such as organic field-effect transistors (OFETs) and light-emitting transistors. researchgate.net Several quinoxaline-based materials have demonstrated ambipolar charge transport. gazi.edu.tr

The potential for ambipolarity in a material is often initially assessed by its electrochemical properties; a material that exhibits both stable oxidation and reduction processes is a good candidate. acs.org For a material to function as an ambipolar semiconductor, its HOMO and LUMO levels must be appropriately positioned to allow for the injection of both holes from the anode and electrons from the cathode. d-nb.info Studies on various donor-acceptor molecules incorporating a quinoxaline unit have confirmed their ambipolar redox behavior, suggesting their promise as ambipolar semiconductors for organic electronics. acs.org The ability to balance hole and electron mobilities is a key challenge in developing high-performance ambipolar materials. researchgate.net

Applications of 2,3 Di Naphthalen 2 Yl Quinoxaline in Advanced Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives are versatile materials in the architecture of Organic Light-Emitting Diodes (OLEDs), where they can function in various roles, including as emitters, charge transporters, and chromophores. d-nb.infobeilstein-journals.org Their performance is largely dependent on their specific molecular functionalization. d-nb.info

Emitter Materials and Tunable Emission Characteristics

The emission color of electroluminescent materials based on quinoxaline can be tuned from bluish-green to orange by modifying the donor and acceptor units within the molecule. acs.org This tunability is a key feature for developing full-color displays and customized lighting solutions. Research on related quinoxaline structures has demonstrated the potential for achieving a range of emission wavelengths. For instance, by altering substituents on the quinoxaline core, fine-tuning of the emission wavelength from yellow to deep-red has been accomplished. cardiff.ac.uk

Derivatives of 2,3-di(naphthalen-2-yl)quinoxaline have been investigated as emitter materials. For example, a fluorene (B118485) derivative, 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline (BFLYQ), exhibits blue fluorescence. spiedigitallibrary.org When BFLYQ is used in conjunction with a hole-transporting material like N,N'-Di-[(1-naphthalenyl)-N,N'-diphenyl]-(1,1'-biphenyl)-4,4'-diamine (NPB), exciplex emission can be observed, leading to color-tunable OLEDs that can emit light from red to white. spiedigitallibrary.org Furthermore, some 2,3-diphenylquinoxaline (B159395) derivatives have been shown to be highly efficient pure-red emitting materials for electrophosphorescent OLEDs. researchgate.net

Table 1: Emission Characteristics of Selected Quinoxaline Derivatives

| Compound | Emission Color | Maximum Emission Wavelength (λmax em) | Application/Note |

|---|---|---|---|

| 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline (BFLYQ) | Blue | 425 nm | Forms exciplex with NPB for color-tunable OLEDs. spiedigitallibrary.org |

| 2,3-diphenyl-6,7-di(pyren-1-yl)quinoxaline (Q-1-Py) | Sky-blue | 499 nm | Exhibits aggregation-induced emission characteristics. worktribe.com |

| 2,3-diphenyl-6,7-di(biphenyl-4-yl)quinoxaline (Q-2Ph) | Deep blue | 423 nm | Used as a blue emitter in doped OLEDs. worktribe.com |

| Thiophene-based quinoxaline derivatives | Red | Not Specified | Good hole-injection and electron-transport properties. researchgate.net |

Electron Transport Layer (ETL) Functionality

While initially recognized for hole-transporting properties, quinoxaline derivatives have shown significant potential as electron-transporting materials (ETMs). d-nb.infobeilstein-journals.org Their strong electron-accepting nature facilitates efficient electron injection and transport. qmul.ac.ukresearchgate.net The performance of quinoxaline-based materials in this role can be enhanced by introducing electron-withdrawing groups, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels to better align with the work function of the cathode. d-nb.info

The incorporation of quinoxaline segments into the molecular structure of hole-transporting materials can confine the recombination zone within the emitting layer, thereby enhancing the efficiency of the OLED. acs.org Specific 2,3-diarylquinoxaline derivatives are being explored for their potential as n-type materials in organic electronics due to their suitable LUMO energy levels. researchgate.net

Hole Transport Layer (HTL) Functionality

Quinoxaline-based materials have been acknowledged for their efficacy as hole-transporting materials (HTMs). d-nb.infobeilstein-journals.org The functionalization of the quinoxaline core plays a crucial role in determining its primary charge-transporting characteristic. d-nb.info For instance, the incorporation of triarylamine donors into quinoxaline acceptors has led to the development of materials that can function as the hole-transporting and emitting layer in two-layer OLEDs. acs.org

In a study of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives, these materials were introduced into a standard device structure that included other organic layers, demonstrating the complex architecture of modern OLEDs. mdpi.com While direct data on this compound as a primary HTL is limited, the broader family of quinoxaline derivatives shows significant promise in this area. d-nb.infoacs.org

Chromophores for OLEDs

Quinoxaline derivatives are significant as chromophores in the development of OLEDs. d-nb.infobeilstein-journals.org A chromophore is the part of a molecule responsible for its color. The strong intramolecular charge transfer (ICT) characteristics of many donor-acceptor type quinoxaline derivatives make them effective chromophores. worktribe.comresearchgate.net The absorption and emission properties of these chromophores can be tuned by modifying the molecular structure, which is a key aspect of developing OLEDs with specific colors. acs.org

Organic Solar Cells (OSCs)

In the realm of organic solar cells, the development of efficient electron acceptor materials is crucial. Quinoxaline derivatives have emerged as a promising class of compounds for this purpose, particularly as non-fullerene acceptors. d-nb.infobeilstein-journals.org

Applications of 2,3 Di Naphthalen 2 Yl Quinoxaline in Chemical Sensing and Probes

Luminescent Chemosensors for Metal Ions (e.g., Cu²⁺, ZnCl₂)

Luminescent chemosensors are molecules that signal the presence of specific chemical species, such as metal ions, through a change in their fluorescence properties. The quinoxaline (B1680401) framework is frequently employed in the design of such sensors due to the ability of its nitrogen atoms to coordinate with metal ions. ufrn.br This coordination can lead to significant changes in the sensor's electronic structure, resulting in phenomena like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

While the broader class of quinoxaline derivatives has been extensively studied for the detection of various metal ions including Cu²⁺ and Zn²⁺, specific research detailing the use of 2,3-Di(naphthalen-2-yl)quinoxaline as a luminescent sensor for these particular ions is not extensively documented in the available literature. researchgate.netdntb.gov.uabohrium.com However, the structural characteristics of the molecule suggest a strong potential for this application. The pyrazine (B50134) nitrogen atoms can act as binding sites for metal cations. Upon coordination with a metal ion like Cu²⁺ or Zn²⁺, changes in the intramolecular charge transfer (ICT) character of the molecule could occur, leading to a detectable shift in its emission spectrum.

For instance, studies on other 2,3-disubstituted quinoxaline derivatives have demonstrated their efficacy as metal ion sensors. A quinoxaline derivative, BMQ, was developed as a dual responsive sensor, showing a colorimetric change for Fe³⁺ and a "turn-off" fluorescent response for Cu²⁺. researchgate.net Another study on phenylquinoxaline derivatives found them to be selective and sensitive towards Ag⁺, Co²⁺, and Cu²⁺ ions. dntb.gov.ua In the context of zinc sensing, a fluorescent probe based on a pyridine-pyridone scaffold showed a clear chelation-enhanced fluorescence effect in the presence of Zn²⁺. nih.gov A study on 2,3-diphenylbenzo[2,3-g]quinoxaline, a structurally similar compound, noted that the presence of ZnCl₂ could influence its photochemical reactions, indicating an interaction between the metal and the quinoxaline core. collectionscanada.gc.ca These examples highlight the potential of the quinoxaline scaffold in metal ion detection.

Table 1: Examples of Quinoxaline Derivatives in Metal Ion Sensing

| Compound/Sensor | Target Ion(s) | Sensing Mechanism | Observable Change | Reference |

|---|---|---|---|---|

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence Turn-Off | Quenching of emission at 565 nm | researchgate.net |

| Phenylquinoxaline Derivatives | Ag⁺, Co²⁺, Cu²⁺ | Complexation | Appearance of new spectral bands | dntb.gov.ua |

| 3,4-dihydro-3-(2-oxo-2-phenylethylidene)-quinoxalin-2(1H)-one | Cu²⁺ | Complexation | Fluorescence and UV-vis spectral changes | bohrium.com |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "Switch-Off" | Quenching of fluorescence | nih.gov |

Colorimetric pH Sensors and Halochromism

Halochromism is the property of a substance to change color in response to a change in pH. This phenomenon is the basis for many colorimetric pH sensors. Quinoxaline derivatives are known to exhibit halochromism because the nitrogen atoms in the pyrazine ring can be protonated in acidic conditions. oup.comacs.org This protonation alters the electronic properties and the intramolecular charge transfer (ICT) within the molecule, leading to a visible color change. researchgate.netresearchgate.net

Specific studies detailing the halochromic properties and pH sensing capabilities of this compound are not prominent in the reviewed literature. However, the fundamental structure of the compound suggests it is a candidate for such applications. The protonation of one or both nitrogen atoms in the quinoxaline ring would significantly impact the extended π-conjugation system that includes the two naphthalene (B1677914) rings, likely causing a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum.

Research on other quinoxaline derivatives supports this potential. For example, amino-substituted quinoxalines have been developed as dual-responsive and reusable optical sensors for measuring acidity in low-pH aqueous solutions (pH < 5), exhibiting distinct color changes upon exposure to acidic media. researchgate.netnih.gov A study on a clickable quinoxaline-based sensor investigated its pH dependence using absorbance and fluorescence spectroscopy, determining both ground and excited state pKa values. researchgate.net These findings underscore the utility of the quinoxaline scaffold in creating pH-sensitive materials. The large aromatic system of this compound could potentially lead to very distinct and easily detectable color changes across a specific pH range.

Anion and Cation Sensing Mechanisms

The ability of a chemosensor to detect ions is governed by specific interaction mechanisms that result in a measurable signal. For quinoxaline-based sensors, these mechanisms are closely tied to the molecule's structure.

Cation Sensing Mechanisms: The primary mechanism for cation detection by quinoxaline derivatives involves the coordination of the metal ion by the nitrogen atoms of the pyrazine ring. ufrn.br This interaction can trigger several photophysical processes:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence is typically "off" in the free state because an electron from a donor part of the molecule quenches the fluorophore. Upon binding a cation, the energy level of the donor is lowered, inhibiting the PET process and "turning on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): Here, the free sensor has low fluorescence due to processes like C=N isomerization or other non-radiative decay pathways. Coordination with a metal ion rigidifies the molecular structure, blocking these non-radiative pathways and causing a significant increase in fluorescence intensity. semanticscholar.org

Intramolecular Charge Transfer (ICT): Binding of a cation can enhance the ICT character of a push-pull system, where the quinoxaline acts as the electron-accepting part. This change in electronic distribution often leads to a shift in the absorption and emission wavelengths. nih.gov

Anion Sensing Mechanisms: Anion sensing often relies on different interactions, as anions are not typically coordinated directly by the electron-deficient quinoxaline ring. Instead, functional groups attached to the quinoxaline scaffold are employed. Common mechanisms include:

Hydrogen Bonding: Receptors containing N-H groups (like amides or ureas) attached to the quinoxaline core can form hydrogen bonds with anions such as fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). This interaction can alter the electronic properties of the system, leading to a colorimetric or fluorescent response. mdpi.comnih.gov

Deprotonation: Highly basic anions can deprotonate an acidic proton on the sensor molecule (e.g., from a hydroxyl or amide group). This deprotonation creates a new species with different photophysical properties, signaling the presence of the anion. mdpi.com

Displacement Assays: A cation-sensor complex can be used to detect anions. The anion interacts with the coordinated cation, displacing it from the sensor and restoring the sensor's original optical properties. This "turn-on" response can be highly selective for anions that form strong complexes with the specific cation. nih.gov

For this compound, cation sensing would likely proceed through coordination with the pyrazine nitrogens, potentially triggering CHEF or ICT mechanisms due to its rigid, conjugated structure. For anion sensing, the molecule would need to be functionalized with appropriate hydrogen-bonding or acidic groups.

DNA Sensing and Intercalation Assays

The planar, aromatic structure of many quinoxaline derivatives makes them prime candidates for use as DNA intercalators. nih.gov Intercalation is a non-covalent mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, which is a mechanism of action for several anticancer drugs. nih.govrsc.org The large, flat surface area of the fused ring system of this compound, provided by the quinoxaline core and the two naphthalene rings, is structurally suited for such an interaction.

The binding of a molecule to DNA can be monitored through various assays:

UV-Visible Spectroscopy: Intercalation typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the compound.

Fluorescence Spectroscopy: The fluorescence of an intercalating dye is often enhanced upon binding to DNA, as its structure becomes more rigid and is protected from the quenching effects of solvent molecules. This is the principle behind "light-up" DNA probes.

Viscosity Measurements: The insertion of an intercalator between DNA base pairs causes the double helix to lengthen and become more rigid, leading to a measurable increase in the viscosity of the DNA solution.

Thermal Denaturation Studies (Tm): Intercalators stabilize the DNA double helix, increasing the temperature required to separate the two strands (the melting temperature, Tm).

While the structure of this compound is conducive to DNA intercalation, specific experimental studies confirming this activity are limited in the reviewed search results. Research on other 2,3-bifunctionalized quinoxalines has shown that intramolecular factors, such as strong hydrogen bonds, can sometimes lead to minimal biological activity and weak DNA interaction. mdpi.com However, many other quinoxaline derivatives, particularly those fused with additional rings or bearing specific side chains, have been designed as potent DNA intercalators and topoisomerase II inhibitors, demonstrating significant anti-proliferative activity. nih.govnih.gov The potential for this compound to act as a DNA sensor or interacting agent remains a compelling area for future investigation.

Structure Property Relationships and Molecular Design Principles for 2,3 Di Naphthalen 2 Yl Quinoxaline Systems

Influence of Naphthalenyl Substitution on Electronic and Photophysical Properties

The substitution of the quinoxaline (B1680401) core at the 2 and 3 positions with naphthalenyl groups significantly influences the molecule's electronic structure and resulting photophysical behavior. The quinoxaline ring itself is inherently electron-deficient, functioning as an effective electron acceptor. researchgate.net The large, aromatic surface of the naphthalenyl substituents provides an extended π-conjugated system that can act as an electron-donating component.

This combination of an electron-accepting core and π-rich substituents leads to several key effects:

Enhanced Molar Absorptivity : The large surface area of the naphthalene (B1677914) rings enhances the probability of light absorption, leading to high molar absorptivity.

Foundation for Donor-Acceptor Systems : The intrinsic properties of the naphthalenyl-substituted quinoxaline create a strong foundation for a Donor-Acceptor (D-A) molecular architecture, which is critical for enabling Intramolecular Charge Transfer (ICT).

Effects of Donor-Acceptor (D-A) Architecture on Intramolecular Charge Transfer (ICT)

The molecular framework of 2,3-di(naphthalen-2-yl)quinoxaline is a classic example of a Donor-Acceptor (D-A) system, where the naphthalenyl groups act as the donor (or part of the π-bridge) and the quinoxaline heterocycle serves as the acceptor. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.net In the ground state, the electron density is relatively localized. However, when the molecule absorbs a photon, an electron is promoted from a HOMO, largely centered on the donor/π-system, to a LUMO, which is predominantly located on the acceptor quinoxaline core. researchgate.net

This charge-separated excited state has significant consequences for the material's photophysical properties:

Solvatochromism : A hallmark of ICT is the sensitivity of the emission wavelength to the polarity of the surrounding medium (solvatochromism). In polar solvents, the charge-separated excited state is stabilized, which lowers its energy and results in a pronounced red-shift of the fluorescence emission. acs.org This strong emission solvatochromism is a key indicator of the formation of an intramolecular charge-separated emitting state. acs.org

Broad Emission Spectra : ICT states often lead to broad, structureless emission bands due to the significant change in geometry between the ground and excited states.

Large Stokes Shift : The reorganization from the initial Franck-Condon excited state to the relaxed ICT state results in a large energy difference between the absorption and emission maxima, known as the Stokes shift.

The inherent D-A nature of this system is a fundamental design principle. By strengthening the donor or acceptor components through further chemical modification, the ICT character can be enhanced, allowing for precise control over the emission color and other photophysical properties. acs.org

Steric and Electronic Effects of Peripheral Substituents on Molecular Conformation and Optoelectronic Performance

Attaching peripheral substituents to either the quinoxaline or the naphthalenyl rings introduces steric and electronic effects that provide powerful tools for fine-tuning the molecule's performance.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) systematically modifies the D-A character.

EDGs (e.g., methyl, alkoxy) placed on the naphthalenyl rings increase their electron-donating strength, raising the HOMO energy and enhancing the ICT effect.

EWGs (e.g., bromo, nitro, cyano) on the quinoxaline core increase its electron-accepting nature, lowering the LUMO energy. beilstein-journals.orgd-nb.info

These modifications directly impact the HOMO-LUMO gap and the energy of the ICT state, providing a predictable way to tune emission color. For instance, fine-tuning ICT transitions by incorporating methyl (donating) and bromo/nitro (withdrawing) groups has been shown to effectively modulate the LUMO levels (from -3.29 to -3.43 eV) and emission properties of quinoxaline dyes. beilstein-journals.orgd-nb.info

Steric Effects: The physical bulk of substituents influences the three-dimensional shape (conformation) of the molecule.

Molecular Twisting : Bulky groups can force the naphthalenyl rings to twist relative to the plane of the quinoxaline core. This increased dihedral angle can disrupt π-conjugation, leading to a hypsochromic (blue) shift in the absorption and emission spectra.

Control of Intermolecular Interactions : While twisting can reduce conjugation, it is also a crucial strategy for controlling molecular packing in the solid state. By preventing strong π-π stacking and aggregation, steric hindrance can lead to materials with improved solubility and higher photoluminescence quantum yields in solid films, a desirable trait for OLED emitters. The introduction of thiophene (B33073) and benzene (B151609) units on the side chains of similar molecules has been shown to introduce steric hindrance that reduces crystallinity. researchgate.net

Strategies for Tuning Emission Wavelength and Charge Transport Efficiency

The structure-property relationships described above enable rational design strategies for optimizing this compound derivatives for specific optoelectronic applications.

Tuning Emission Wavelength: The emission color of these materials can be precisely controlled for applications such as full-color displays.

Modulating D-A Strength : Increasing the electron-donating ability of the naphthalenyl units or the electron-withdrawing strength of the quinoxaline core enhances the ICT character, causing a red-shift in emission. This allows for tuning across the visible spectrum, from blue to orange and red. acs.org

Extending π-Conjugation : While the naphthalenyl groups already provide significant conjugation, further extension of the π-system is a reliable method for shifting emission to longer wavelengths.

Controlling Steric Hindrance : Introducing bulky groups to induce a twist in the molecular backbone can interrupt conjugation and produce a blue-shift, a useful strategy for achieving deep blue emitters.

The following table illustrates how different donor groups attached to a 2,3-di(thiophen-2-yl)quinoxaline acceptor core (a close analogue) can tune photophysical properties.

| Compound | Donor Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Compound 1 | Diphenylamine | 403 | 513 | 5451 |

| Compound 2 | Carbazole | 390 | 465 | 4147 |

| Compound 3 | Phenoxazine | 461 | 566 | 4105 |

| Compound 4 | Phenothiazine | 458 | 555 | 3919 |

Data derived from studies on 2,3-di(thiophen-2-yl)quinoxaline derivatives, illustrating the principle of tuning via donor modification. researchgate.net

Tuning Charge Transport Efficiency: For efficient device operation, charge transport must be optimized. This involves aligning the frontier molecular orbital (HOMO/LUMO) energy levels with adjacent layers in the device (e.g., electrodes, charge-transport layers).

Energy Level Alignment : As shown in the table below, peripheral substituents can precisely adjust HOMO and LUMO levels. For instance, modifying a quinoxaline core by adding fluorine atoms can lower the LUMO level, facilitating better electron injection from the cathode. researchgate.net

Use as Auxiliary Acceptors : Quinoxaline derivatives can be incorporated as auxiliary acceptors in more complex dye sensitizers. This improves device performance by enhancing electron injection and charge collection through better alignment of the dye's LUMO with the conduction band of a semiconductor like TiO₂. d-nb.info

Morphology Control : Judicious use of side chains can influence the thin-film morphology to create favorable pathways for charge carriers to move through the material, improving charge mobility.

The following table shows the impact of different substituents on the electrochemical properties of quinoxaline-based D-A dyes.

| Compound | Key Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) |

|---|---|---|---|---|

| Dye 1 | Carbazole Donor | -5.30 | -3.23 | 2.07 |

| Dye 2 | Phenoxazine Donor | -4.90 | -3.18 | 1.72 |

| Dye 3 | Phenothiazine Donor | -5.02 | -3.10 | 1.92 |

Data derived from studies on 2,3-di(thiophen-2-yl)quinoxaline derivatives, illustrating the principle of tuning electrochemical properties. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for 2,3-Di(naphthalen-2-yl)quinoxaline and its Analogues

While the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is a classic and effective method for synthesizing quinoxalines, future research is focused on developing more efficient, sustainable, and versatile synthetic strategies. mdpi.com The pursuit of "green" chemistry principles is a major driver, aiming to reduce the use of harsh catalysts, high temperatures, and toxic organic solvents. mdpi.comresearchgate.netnih.gov

Emerging synthetic approaches include:

Hydrothermal Synthesis (HTS): This method utilizes high-temperature water as the reaction medium, avoiding volatile organic solvents and often proceeding without strong acid catalysts. researchgate.net Research has demonstrated the synthesis of 2,3-diarylquinoxaline carboxylic acids at temperatures between 150–230 °C in short reaction times (5–30 minutes). researchgate.net Future work will likely adapt these HTS methods for this compound, potentially offering a more environmentally benign production route.

Catalyst Innovation: The exploration of novel and recyclable catalysts is a key area. mdpi.com This includes the use of cost-effective and readily available materials like bentonite (B74815) clay, phosphate-based heterogeneous catalysts, and iron catalysts to drive the condensation reaction under milder conditions. mdpi.comresearchgate.net For instance, the use of hexafluoroisopropanol (HFIP) has been shown to facilitate the synthesis of 2,3-diphenylquinoxaline (B159395) at room temperature with high yields. mdpi.com

Synthesis of Novel Analogues: Future synthetic efforts will not only refine existing methods but also expand the library of this compound analogues. This involves the introduction of various functional groups onto the quinoxaline (B1680401) or naphthalene (B1677914) rings to precisely tune the material's electronic, optical, and physical properties. nih.govfrontiersin.org For example, methods for creating vinyl-substituted quinoxalines have been developed, offering pathways to new conjugated materials. nih.govrsc.org

A summary of innovative synthetic approaches for quinoxaline derivatives is presented below.

| Synthetic Approach | Key Features | Catalyst/Medium | Potential Advantage for this compound |

| Hydrothermal Synthesis | Uses high-temperature water, avoids organic solvents. researchgate.net | Water | Greener synthesis, reduced waste. researchgate.net |

| Green Catalysis | Employs cost-effective, recyclable, or less toxic catalysts. mdpi.com | Bentonite Clay, Fe, Pyridine, Acetic Acid | Lower cost, milder reaction conditions, improved sustainability. mdpi.comresearchgate.net |

| Fluorinated Alcohols | Enables reactions at room temperature with high yields. mdpi.com | Hexafluoroisopropanol (HFIP) | Energy efficiency, potentially higher purity. mdpi.com |

| Sequential Substitution | Allows for the controlled synthesis of asymmetrically substituted quinoxalines from precursors like 2,3-dichloroquinoxaline (B139996). nih.govarabjchem.org | Various nucleophiles | Access to a wider range of functionalized analogues with tailored properties. nih.gov |

Development of Advanced Computational Models for Predictive Material Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new materials, offering a cost-effective way to screen candidates before undertaking complex synthesis. beilstein-journals.orgd-nb.info For this compound and its analogues, the development of more sophisticated and predictive computational models is a critical future direction.

Current and future areas of focus include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum modeling techniques are already used to explore the optoelectronic properties of quinoxaline derivatives. beilstein-journals.orgresearchgate.net Future work will involve refining these models to more accurately predict key parameters like HOMO/LUMO energy levels, bandgaps, charge transfer rates, and absorption/emission spectra. beilstein-journals.orgd-nb.info This allows for the in silico design of molecules with optimized properties for specific applications, such as organic solar cells (OSCs) or organic light-emitting diodes (OLEDs). beilstein-journals.org

Predictive Modeling for Device Performance: A major goal is to develop models that can bridge the gap between the properties of a single molecule and the performance of a bulk material or a complete electronic device. This involves simulating molecular packing, intermolecular interactions, and charge transport through the material. beilstein-journals.org

ADMET and Binding Affinity Prediction: For applications in medicinal chemistry or biosensing, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as binding affinities to biological targets like enzymes or DNA. frontiersin.orgrsc.orgmdpi.com

| Computational Method | Application in Quinoxaline Research | Future Goal |

| Density Functional Theory (DFT) | Exploring structural modulation to tune optoelectronic properties and energy levels. beilstein-journals.orgd-nb.info | Higher accuracy in predicting bandgaps and charge mobility for novel analogues. |

| Time-Dependent DFT (TD-DFT) | Calculating absorption and emission spectra, studying excited-state properties. researchgate.net | Predictive design of dyes and emitters with specific color and efficiency characteristics. |

| Molecular Docking | Evaluating binding affinity to biological targets (e.g., enzymes, DNA). rsc.orgmdpi.com | Rapid screening of large virtual libraries of quinoxaline derivatives for drug discovery. |

| Molecular Dynamics (MD) | Simulating molecular self-assembly and conformational changes over time. rsc.org | Understanding and predicting the formation of ordered supramolecular structures. |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The synergy between organic and inorganic components can lead to hybrid materials with properties that surpass those of their individual constituents. The integration of this compound and its derivatives into such hybrid systems is a promising frontier for enhancing material performance and stability.

Key research directions include:

Perovskite Solar Cells (PSCs): Quinoxaline-based materials have already shown significant potential as hole-transport materials (HTMs) in PSCs. beilstein-journals.org Future research will focus on designing novel quinoxaline analogues that can form more effective and stable interfaces with the inorganic perovskite layer. This includes engineering molecules with specific functional groups that can passivate defects at the perovskite surface, thereby reducing charge recombination and improving device efficiency and longevity. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid, aromatic structure of this compound makes it an excellent building block for the construction of highly ordered, porous frameworks. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing. Future work will involve synthesizing quinoxaline-based linkers to create novel MOFs and COFs with tailored pore sizes and functionalities.

Quantum Dot and Nanoparticle Hybrids: Combining quinoxaline derivatives with inorganic quantum dots (QDs) or nanoparticles can create hybrid systems with unique photophysical properties. The quinoxaline can act as a sensitizer, absorbing light and transferring energy to the inorganic component, or as a charge transport layer in QD-based LEDs and solar cells.

Metal Complexes: The nitrogen atoms in the quinoxaline ring are effective complexing agents for transition metal ions. tandfonline.com Research into metal complexes of quinoxaline derivatives aims to create compounds with enhanced biological activities (e.g., as anticancer or antimicrobial agents) or novel photophysical and electrochemical properties. tandfonline.com

Investigation of Supramolecular Assemblies and Self-Assembly Properties

The ability of molecules to spontaneously organize into well-defined, functional architectures through non-covalent interactions is known as self-assembly. For quinoxaline derivatives, this property is crucial for applications in organic electronics and materials science. rsc.orgrsc.org Future research will delve deeper into understanding and controlling these assembly processes.

Emerging topics of investigation are:

Molecular Engineering for Controlled Assembly: The systematic modification of the molecular structure is a key strategy to direct self-assembly. rsc.org By altering peripheral substituents, researchers can control intermolecular forces like π–π stacking and dipole-dipole interactions to guide the molecules into specific arrangements, such as liquid crystalline phases or fibrous nanostructures. rsc.orgrsc.orgnih.gov

Side-Chain Engineering: The nature of the side chains attached to the quinoxaline core has a profound impact on self-assembly. nih.govresearchgate.net For example, engineering side chains can manipulate the morphology of the resulting assembly, leading to textured surfaces that enhance light-trapping efficiency in photothermal materials. nih.govresearchgate.net